molecular formula C7H7BClFO3 B2791029 (3-Chloro-2-fluoro-6-methoxyphenyl)boronic acid CAS No. 2468229-20-9

(3-Chloro-2-fluoro-6-methoxyphenyl)boronic acid

Cat. No. B2791029
M. Wt: 204.39
InChI Key: YHOKLISWZGCCEV-UHFFFAOYSA-N
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Description

(3-Chloro-2-fluoro-6-methoxyphenyl)boronic acid, also known as CFMBA, is a boronic acid derivative that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery. CFMBA is a white to off-white powder that is soluble in organic solvents.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis of (3-Chloro-2-fluoro-6-methoxyphenyl)boronic acid can be achieved through a Suzuki coupling reaction between 3-chloro-2-fluoro-6-methoxyphenylboronic acid and an appropriate aryl halide.

Starting Materials
3-chloro-2-fluoro-6-methoxyphenylboronic acid, An appropriate aryl halide (e.g. 4-bromoanisole), Palladium catalyst (e.g. Pd(PPh3)4), Base (e.g. potassium carbonate), Solvent (e.g. DMF)

Reaction
Dissolve 3-chloro-2-fluoro-6-methoxyphenylboronic acid (1.0 equiv), the aryl halide (1.2 equiv), and potassium carbonate (2.0 equiv) in DMF., Add the palladium catalyst (0.1 equiv) to the reaction mixture., Heat the reaction mixture at 100-120°C for several hours under an inert atmosphere., Cool the reaction mixture to room temperature and filter off the solids., Wash the solids with water and dry under vacuum to obtain the desired product, (3-Chloro-2-fluoro-6-methoxyphenyl)boronic acid.

Mechanism Of Action

The mechanism of action of (3-Chloro-2-fluoro-6-methoxyphenyl)boronic acid is not fully understood. However, it is believed to act as a reversible inhibitor of enzymes by forming a covalent bond with the active site of the enzyme.

Biochemical And Physiological Effects

(3-Chloro-2-fluoro-6-methoxyphenyl)boronic acid has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to exhibit anti-inflammatory and analgesic effects.

Advantages And Limitations For Lab Experiments

(3-Chloro-2-fluoro-6-methoxyphenyl)boronic acid has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in experiments. It also exhibits potent inhibitory activity against various enzymes, making it a useful tool for studying enzyme function.
However, (3-Chloro-2-fluoro-6-methoxyphenyl)boronic acid also has some limitations. It is not very water-soluble, which can make it difficult to use in aqueous environments. It also has a relatively short half-life, which can limit its effectiveness in certain experiments.

Future Directions

There are several future directions for research on (3-Chloro-2-fluoro-6-methoxyphenyl)boronic acid. One area of interest is the development of (3-Chloro-2-fluoro-6-methoxyphenyl)boronic acid-based drugs for the treatment of cancer and other diseases. Another area of interest is the study of (3-Chloro-2-fluoro-6-methoxyphenyl)boronic acid's mechanism of action and its interactions with enzymes. Additionally, there is potential for the development of new synthetic methods for (3-Chloro-2-fluoro-6-methoxyphenyl)boronic acid that could improve its properties and make it more useful for a wider range of applications.

Scientific Research Applications

(3-Chloro-2-fluoro-6-methoxyphenyl)boronic acid has been extensively studied for its potential applications in drug discovery. It has been shown to exhibit inhibitory activity against various enzymes such as proteases, kinases, and phosphodiesterases. This makes it a promising candidate for the development of drugs targeting these enzymes.

properties

IUPAC Name

(3-chloro-2-fluoro-6-methoxyphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BClFO3/c1-13-5-3-2-4(9)7(10)6(5)8(11)12/h2-3,11-12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHOKLISWZGCCEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1F)Cl)OC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chloro-2-fluoro-6-methoxyphenyl)boronic acid

CAS RN

2468229-20-9
Record name (3-chloro-2-fluoro-6-methoxyphenyl)boronic acid
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